molecular formula C21H22N2O4 B11075640 Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate

Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate

Cat. No.: B11075640
M. Wt: 366.4 g/mol
InChI Key: CMFGTQWOFIMEID-UHFFFAOYSA-N
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Description

Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with a complex structure that includes a cyanomethyl group, a phenylcarbonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid with cyanomethyl phenyl carbonate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 3-[(phenylcarbonyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

cyanomethyl 3-benzamido-3-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C21H22N2O4/c1-15(2)27-18-10-8-16(9-11-18)19(14-20(24)26-13-12-22)23-21(25)17-6-4-3-5-7-17/h3-11,15,19H,13-14H2,1-2H3,(H,23,25)

InChI Key

CMFGTQWOFIMEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)OCC#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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